molecular formula C18H19FN4O3S B6521311 N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide CAS No. 946209-13-8

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B6521311
CAS No.: 946209-13-8
M. Wt: 390.4 g/mol
InChI Key: QFXAWINCLRJFPU-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide is a complex heterocyclic compound featuring a fused thienopyrazole core, a 4-fluorophenyl substituent, and an ethanediamide linkage to an oxolane (tetrahydrofuran) methyl group.

The thieno[3,4-c]pyrazole scaffold is a bicyclic system combining thiophene and pyrazole rings, which may enhance metabolic stability and binding affinity compared to monocyclic analogs. The ethanediamide group introduces hydrogen-bonding capabilities, while the oxolane moiety contributes to solubility and conformational flexibility.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c19-11-3-5-12(6-4-11)23-16(14-9-27-10-15(14)22-23)21-18(25)17(24)20-8-13-2-1-7-26-13/h3-6,13H,1-2,7-10H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXAWINCLRJFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Target Compound

  • Core: Thieno[3,4-c]pyrazole (fused thiophene-pyrazole system).
  • Key Features : Rigid bicyclic structure, sulfur atom enhancing lipophilicity.

Compounds (Triazoles [7–9])

  • Core : 1,2,4-Triazole.
  • Key Features : Planar triazole ring with tautomeric behavior (thione-thiol equilibrium). Sulfonyl and fluorophenyl substituents enhance electronic diversity .

Compound (Pyrazolo[3,4-d]pyrimidine)

  • Core: Pyrazolo[3,4-d]pyrimidine fused with chromenone.
  • Key Features : Extended π-system for DNA/protein interaction; fluorine substitution improves bioavailability .

Comparison: The thienopyrazole core offers a balance between rigidity and electron-richness, contrasting with the triazole’s tautomerism and the pyrazolopyrimidine’s planar π-system.

Substituent Effects

Fluorinated Aromatic Groups

Compound Fluorine Position(s) Impact on Properties
Target Compound 4-fluorophenyl Enhances lipophilicity and metabolic stability; reduces CYP450-mediated oxidation .
[7–9] 2,4-difluorophenyl Increased electronegativity and steric hindrance; may alter tautomeric equilibrium .
3-fluorophenyl Improves target selectivity in kinase inhibitors; modulates π-π stacking .

Key Insight : The 4-fluorophenyl group in the target compound provides a balance between electronic effects and steric demands compared to di- or meta-fluorinated analogs.

Functional Group Analysis

Ethanediamide vs. Carbothioamide/Sulfonamide

Functional Group Example Compounds Spectral Data (IR) Biological Relevance
Ethanediamide Target Compound Expected C=O stretches: ~1660–1680 cm⁻¹ Hydrogen-bond donor/acceptor for binding.
Carbothioamide [4–6] C=S: 1243–1258 cm⁻¹; C=O: 1663–1682 cm⁻¹ Thioamide enhances metal coordination.
Sulfonamide S=O: ~1350 cm⁻¹; NH: ~3300 cm⁻¹ Improves solubility and target affinity.

Spectral and Tautomeric Behavior

IR Spectral Trends

Compound Type Key Absorptions (cm⁻¹) Observations
Target Compound C=O (1660–1680), C-F (~1200) Expected dual C=O stretches from ethanediamide; C-F confirms fluorophenyl.
Triazole Thiones [7–9] C=S (1247–1255); NH (3278–3414) Absence of S-H confirms thione tautomer; NH bands support triazole structure .
Pyrazolopyrimidine C=O (chromenone): ~1700 High-frequency C=O from chromenone; aromatic C-F at ~1220 .

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